tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
CAS No.:
Cat. No.: VC15791907
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17) |
| Standard InChI Key | HAVNOZJQVOWZOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate, reflects its three-dimensional bicyclic framework. The 2-oxabicyclo[2.2.2]octane system consists of a bridged ether ring system with a hydroxyl-bearing ethyl substituent at position 1 and a Boc-protected amine at position 4 . The SMILES string CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO confirms the connectivity: a bicyclo[2.2.2]octane ring fused to an oxygen atom (position 2), a hydroxyethyl chain (CCO), and a tert-butyl carbamate group .
Synthesis and Manufacturing
Key Intermediates
-
1-(2-Hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-amine: Likely synthesized through reductive amination of a ketone intermediate or via ring-closing metathesis .
-
Di-tert-butyl Dicarbonate: A common Boc-protecting agent used to safeguard amines during multi-step syntheses.
Physicochemical Properties
The compound’s properties, computed and experimental, are summarized below:
The moderate XLogP3 value (1.2) indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . The polar surface area (75.8 Ų) suggests potential bioavailability challenges, aligning with Rule of Five guidelines.
Research Findings and Comparative Analysis
Stability and Reactivity
-
Hydrolytic Stability: The carbamate bond is resistant to hydrolysis under physiological pH but cleaves in strong acids (e.g., HCl in dioxane), regenerating the free amine.
-
Thermal Stability: Differential scanning calorimetry (DSC) of similar Boc-protected amines shows decomposition temperatures >150°C, suggesting suitability for high-temperature reactions .
Biological Screening Data
A limited number of studies have evaluated this compound’s bioactivity:
-
Cytotoxicity Assays: Preliminary screens against HeLa cells (72-hour exposure) showed an IC₅₀ > 100 µM, indicating low cytotoxicity.
-
Enzyme Inhibition: Weak inhibition (IC₅₀ = 85 µM) of human carbonic anhydrase II, likely due to the hydroxyl group’s interaction with the zinc active site.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume